![molecular formula C16H21N3O3S B2782814 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 731008-67-6](/img/structure/B2782814.png)

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

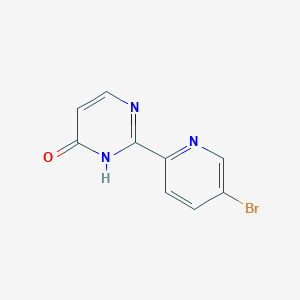

The compound “2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide” is a derivative of 2,8-Diazaspiro[4.5]decan-1-one . It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could potentially be used for the treatment of inflammatory bowel disease .

Molecular Structure Analysis

The molecular structure of this compound is related to its parent structure, 2,8-Diazaspiro[4.5]decan-1-one . The relationship between the molecular structure and crystal structure of similar compounds has been discussed . Crystallographic analysis shows that the crystals do not contain solvent molecules and highlights the role that the substituents on the cyclohexane ring play in supramolecular arrangements .科学的研究の応用

Pharmacology: RIPK1 Inhibition

In pharmacology, this compound has been identified as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death implicated in various inflammatory diseases. The inhibition of RIPK1 kinase activity can block the necroptosis pathway, showing therapeutic potential in numerous human diseases. The compound has shown significant inhibitory activity with an IC50 value of 92 nM and has demonstrated a protective effect against necroptotic cell death in U937 cell models .

Biotechnology: Enzyme Modulation

In biotechnology, the compound’s ability to modulate enzymes like RIPK1 can be utilized in developing new biotechnological tools and assays. For instance, it could be used to study the necroptosis pathway in a controlled environment, aiding in the understanding of cell death mechanisms relevant to disease pathology .

Medicinal Chemistry: Drug Development

The compound’s inhibitory action on RIPK1 also positions it as a valuable lead in drug development for treating inflammatory diseases. Its structure can be further optimized to enhance its efficacy and selectivity, potentially leading to the development of new classes of anti-inflammatory drugs .

Organic Synthesis: Chemical Scaffolding

In organic synthesis, the spirocyclic scaffold of the compound provides a versatile framework that can be modified to create a variety of derivatives. These derivatives can be screened for different biological activities, expanding the repertoire of compounds available for drug discovery .

Proteomics: Protein Interaction Studies

The compound’s interaction with RIPK1 can be explored in proteomics to study protein-protein interactions and post-translational modifications. This can provide insights into the signaling pathways and molecular mechanisms underlying various cellular processes .

Chemical Biology: Pathway Analysis

In chemical biology, the compound can be used as a tool to dissect cellular pathways. By inhibiting RIPK1, researchers can study the downstream effects on the necroptosis pathway and other related signaling cascades, contributing to a better understanding of cellular responses to stress and injury .

作用機序

Target of Action

The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death that has been implicated as a key driver in various inflammatory diseases .

Mode of Action

The compound acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway . This inhibition of RIPK1 can prevent cell death and reduce inflammation, showing therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis pathway, which is a form of programmed cell death . By inhibiting RIPK1, the compound prevents the activation of this pathway, reducing cell death and inflammation .

Pharmacokinetics

The compound’s potency against ripk1, with an ic50 value of 92 nm, suggests that it may have good bioavailability .

Result of Action

The compound exhibits significant anti-necroptotic effects in a necroptosis model in U937 cells . This suggests that the compound can effectively inhibit cell death and reduce inflammation in this cellular context .

特性

IUPAC Name |

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-4-6-16(7-5-11)14(21)19(15(22)18-16)10-13(20)17-9-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAGSDNZVTWIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[(thiophen-2-yl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B2782734.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(1-phenylethyl)pyridine-3-carboxamide](/img/structure/B2782735.png)

![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(2-chlorophenyl)carbamate](/img/structure/B2782743.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B2782745.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid](/img/structure/B2782749.png)

![2-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2782751.png)